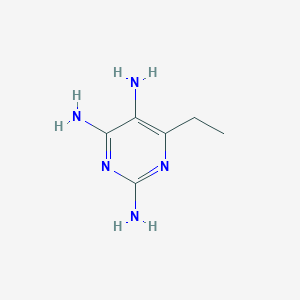

6-Ethylpyrimidine-2,4,5-triamine

Description

Structure

3D Structure

Properties

CAS No. |

102170-34-3 |

|---|---|

Molecular Formula |

C6H11N5 |

Molecular Weight |

153.19 g/mol |

IUPAC Name |

6-ethylpyrimidine-2,4,5-triamine |

InChI |

InChI=1S/C6H11N5/c1-2-3-4(7)5(8)11-6(9)10-3/h2,7H2,1H3,(H4,8,9,10,11) |

InChI Key |

ACGYRTGVZFMSLN-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=NC(=N1)N)N)N |

Canonical SMILES |

CCC1=C(C(=NC(=N1)N)N)N |

Synonyms |

2,4,5-Pyrimidinetriamine, 6-ethyl- |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Amine Functional Groups

The amine groups at the C2, C4, and C5 positions of 6-Ethylpyrimidine-2,4,5-triamine are primary sites for chemical modification, influencing the compound's electronic properties and steric profile.

Oxidation Pathways and Product Characterization

The oxidation of aminopyrimidines can lead to a variety of products, depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this compound are not extensively detailed, general principles of aminopyrimidine chemistry suggest that the amine groups are susceptible to oxidation. For instance, the oxidation of substituted pyridines can result in the formation of N-oxides. nih.gov The characterization of such products typically involves spectroscopic methods like mass spectrometry to confirm the addition of oxygen. nih.gov In related pyrimidine (B1678525) systems, oxidation can also lead to the formation of corresponding oxides.

Nucleophilic Substitution Reactions at Amine Centers

The amine groups of this compound can act as nucleophiles, participating in substitution reactions. These reactions are fundamental for introducing a wide array of functional groups onto the pyrimidine core. For instance, aminopyrimidines can react with electrophiles, leading to the substitution of a hydrogen atom on the amine group. nih.gov This type of reaction is common in the synthesis of more complex heterocyclic systems. The reactivity of the amine groups can be influenced by the electronic nature of the pyrimidine ring, which is electron-deficient and can facilitate nucleophilic attack on substituents. wikipedia.org

A general example of nucleophilic substitution on an amine involves the reaction with an alkyl halide, where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide. youtube.comyoutube.com This can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.comyoutube.comyoutube.com The reaction of 2-aminopyrimidines with various amines under specific conditions can yield a range of 2-anilinopyrimidine derivatives. researchgate.netnih.gov

Acylation and Alkylation Reactions for Amine Modification

Acylation and alkylation are powerful strategies for modifying the amine groups of this compound, allowing for the introduction of diverse substituents.

Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This modification is widely used in medicinal chemistry to alter the biological activity of a parent compound. nih.gov

Alkylation: The amine groups can be alkylated using various alkylating agents. For example, direct alkylation of purine (B94841) derivatives (a related heterocyclic system) with alkyl halides often leads to a mixture of N7 and N9 isomers. acs.org In the context of pyrimidines, alkylation can occur at the ring nitrogens or the exocyclic amine groups, depending on the reaction conditions and the substrate's electronic properties. wikipedia.org The reaction of a primary amine with phenacyl bromide can proceed via an SN2 mechanism to yield an alkylated product, particularly under basic conditions. nih.gov

Electrophilic and Nucleophilic Reactions of the Pyrimidine Ring System

The pyrimidine ring in this compound is an electron-deficient system due to the presence of two nitrogen atoms. wikipedia.org This electronic characteristic governs its reactivity towards electrophiles and nucleophiles.

Electrophilic Substitution: Due to the ring's electron-deficient nature, electrophilic aromatic substitution on pyrimidine is generally difficult. wikipedia.orgyoutube.com However, the presence of strong electron-donating groups, such as the three amine groups in this compound, can activate the ring towards electrophilic attack. youtube.com When such activation is present, substitution typically occurs at the C5 position, which is the most electron-rich carbon. wikipedia.orgyoutube.com

Transformations at the C6-Ethyl Moiety

The ethyl group at the C6 position offers another site for chemical modification, although it is generally less reactive than the amine groups or the pyrimidine ring itself. Reactions involving the C6-ethyl moiety typically require more forcing conditions or specific catalytic systems. While direct transformations on the ethyl group of this compound are not widely reported, analogous reactions on alkyl-substituted pyrimidines suggest potential pathways. For instance, oxidation of a methyl group on a pyrimidine ring can yield the corresponding carboxylic acid. youtube.com

Formation of Fused Heterocyclic Systems from this compound

This compound is a key precursor for the synthesis of various fused heterocyclic systems, most notably purines. nih.gov The vicinal diamines at the C4 and C5 positions are perfectly positioned for cyclization reactions with a one-carbon synthon to form the imidazole (B134444) ring of the purine core. This transformation is a cornerstone of purine biosynthesis and synthetic chemistry. nih.govslideshare.netutah.edunih.govyoutube.com

The general strategy involves reacting the pyrimidinetriamine with reagents like formic acid, formamide, or other one-carbon electrophiles. The reaction proceeds through the formation of an intermediate Schiff base, followed by intramolecular cyclization and subsequent aromatization to yield the fused purine derivative. The nature of the substituent at the C6 position (the ethyl group in this case) is generally retained in the final purine structure.

Mechanistic Investigations of Molecular Interactions

Detailed Analysis of Molecular Recognition Phenomena

Molecular recognition is a highly specific process driven by a combination of forces. For pyrimidine-based compounds, these interactions are crucial for their affinity and selectivity towards biological receptors.

Hydrogen bonds are critical for the specificity of ligand-receptor binding. The 2,4,5-triamino groups on the pyrimidine (B1678525) ring, in theory, offer multiple hydrogen bond donors and acceptors. This would allow for the formation of a complex network of hydrogen bonds with amino acid residues in a protein's binding pocket. However, specific studies detailing these networks for 6-Ethylpyrimidine-2,4,5-triamine are not present in the available literature.

The aromatic nature of the pyrimidine ring suggests the potential for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a receptor. These interactions would contribute to the stability of the ligand-receptor complex. Without experimental or computational data for this compound, any description of such interactions remains speculative.

Mechanisms of Enzyme Interaction and Modulation

Many pyrimidine derivatives are known to be potent modulators of enzyme activity, particularly protein kinases, which play a central role in cellular signaling pathways.

Binding Modes with Protein Kinases

The general binding mode for many aminopyrimidine-based kinase inhibitors involves the formation of hydrogen bonds between the amino groups of the pyrimidine and the hinge region of the kinase ATP-binding site. The substituent at the 6-position, in this case, an ethyl group, would likely be oriented towards the solvent-exposed region or a specific hydrophobic pocket, influencing the compound's selectivity and potency.

Molecular Basis of Specific Enzyme Inhibition (e.g., FAK, Mps1)

While related aminopyrimidines have been investigated as inhibitors of kinases such as Focal Adhesion Kinase (FAK) and Monopolar spindle 1 (Mps1), there is no specific data linking this compound to the inhibition of these or any other specific enzymes. The molecular basis for such inhibition would typically involve the aforementioned binding interactions within the enzyme's active site, leading to a blockade of its catalytic function.

Nucleic Acid Binding and Intercalation Mechanisms

The interaction of small molecules with DNA is a cornerstone of drug discovery, particularly for anticancer and antimicrobial agents. These interactions are broadly classified into groove binding and intercalation. While specific studies on this compound are absent, the behavior of other aminopyrimidine compounds allows for informed postulation.

Interactions with DNA Duplexes (e.g., major groove binding)

The binding of a small molecule to the major or minor groove of DNA is dictated by its size, shape, and the distribution of hydrogen bond donors and acceptors. The major groove of DNA is wider and presents a more complex pattern of hydrogen bond donors and acceptors compared to the minor groove, making it a frequent target for proteins and larger ligands. nih.gov Small molecules, however, more commonly target the minor groove.

For a molecule like this compound, the three amino groups and the pyrimidine ring nitrogens can act as hydrogen bond donors and acceptors, respectively. This arrangement could facilitate interactions with the phosphate (B84403) backbone or the base pairs within either groove. Generally, planar aromatic molecules can slip between the base pairs of the DNA helix in a process called intercalation. This mode of binding is often enhanced by positively charged side chains that interact with the negatively charged DNA backbone. nih.gov

While direct evidence is lacking for this compound, studies on other classes of molecules show that major groove binding is achievable. nih.gov For instance, some natural products and engineered molecules have been shown to recognize the unique features of the major groove. nih.gov The ability of the pyrimidine core to engage in specific hydrogen bonds is a critical determinant of its binding mode and specificity.

Conformational Changes Induced in DNA by Pyrimidine Triamine Interactions

The binding of a ligand to DNA can induce significant conformational changes in the DNA structure. These can range from localized bending or unwinding of the helix to more dramatic transitions, such as the B-to-Z DNA transition. Intercalating agents, by their nature, cause a lengthening and unwinding of the DNA duplex to accommodate the inserted molecule. nih.gov

Studies on various DNA-binding agents have demonstrated that such conformational shifts are integral to their mechanism of action. nih.gov For example, the binding of certain carcinogens to guanine (B1146940) residues has been shown to induce significant distortions in the DNA helix. nih.gov It is plausible that if this compound or its analogs were to bind covalently or non-covalently to DNA, they would similarly alter the local DNA structure. Such changes can interfere with the binding of DNA-processing enzymes, leading to cellular effects.

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For DNA-binding agents, SAR studies can elucidate the roles of different functional groups in binding affinity and specificity.

Influence of Substituent Position and Nature on Interaction Profiles

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents. nih.gov Reviews of various pyrimidine-based compounds have consistently shown that modifications at the 2, 4, 5, and 6 positions of the pyrimidine ring can dramatically alter their pharmacological profiles. nih.gov

In the context of DNA interaction, the following general principles, derived from related compound classes, can be considered for this compound:

Amino Groups: The amino groups at positions 2, 4, and 5 are expected to be critical for hydrogen bonding with DNA. Their protonation state at physiological pH would also influence electrostatic interactions with the phosphate backbone.

Ethyl Group: The ethyl group at the C6 position is likely to influence the molecule's hydrophobicity and steric profile. This could affect its ability to fit into a DNA groove or intercalate between base pairs. Studies on analogous compounds have shown that even minor changes in alkyl substituents can significantly impact activity.

Aromatic Core: The pyrimidine ring itself provides a planar scaffold that could be conducive to intercalation.

The table below summarizes hypothetical SAR trends for DNA binding based on general principles observed in related heterocyclic compounds.

| Structural Feature | Potential Influence on DNA Interaction |

| 2,4,5-Triamino Substitution | Essential for forming multiple hydrogen bonds with DNA bases or the phosphate backbone, contributing to binding affinity. |

| C6-Ethyl Group | May provide favorable van der Waals contacts within a DNA groove but could also introduce steric hindrance, depending on the binding mode. |

| Pyrimidine Core | The aromatic nature and nitrogen atoms are key for potential intercalation and hydrogen bonding. |

This table is predictive and based on general principles of medicinal chemistry, as direct experimental data for this compound is unavailable.

Stereochemical Effects on Molecular Recognition

Stereochemistry plays a pivotal role in molecular recognition, including the interaction between small molecules and biological macromolecules like DNA. While this compound itself is achiral, the introduction of chiral centers through derivatization could lead to stereoselective interactions with the chiral DNA helix.

Research on other small molecules has demonstrated that enantiomers can exhibit different binding affinities and even different modes of interaction with DNA. This stereoselectivity arises from the three-dimensional arrangement of functional groups, which can lead to more or less favorable contacts with the asymmetric DNA grooves. For any future development of chiral derivatives of this compound, a thorough evaluation of the stereochemical effects on DNA binding would be essential.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to elucidating the electronic structure, stability, and reactivity of 6-Ethylpyrimidine-2,4,5-triamine. These in silico approaches enable a detailed examination of properties that are often challenging to measure experimentally.

Density Functional Theory (DFT) has become a standard method for investigating the geometric and electronic characteristics of pyrimidine (B1678525) derivatives. For this compound, DFT calculations are employed to determine the most stable three-dimensional conformation by optimizing the molecular geometry. These calculations predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

The electronic properties are also extensively studied using DFT. The distribution of electron density, for instance, can reveal the most electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its reactivity and intermolecular interactions. The calculated electrostatic potential map highlights the nitrogen atoms of the pyrimidine ring and the amino groups as regions of negative potential, indicating their role as hydrogen bond acceptors and sites for potential protonation. The ethyl group, in contrast, contributes to a region of neutral or slightly positive potential.

Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the ground state to an excited state. For this compound, the HOMO is typically localized over the electron-rich pyrimidine ring and the amino substituents, while the LUMO is distributed over the pyrimidine ring. This distribution indicates that the primary electronic transitions are of the π → π* type.

The basicity of the amino groups and the pyrimidine ring nitrogens in this compound makes its physicochemical properties highly dependent on pH. Computational methods can predict the most likely sites of protonation and the corresponding pKa values. By calculating the proton affinity of each basic site, it is possible to determine the thermodynamic favorability of protonation.

For this compound, the nitrogen atoms of the pyrimidine ring are generally predicted to be the most basic sites, followed by the exocyclic amino groups. The specific pKa values can be estimated using various computational models that correlate calculated energies with experimental pKa data for a set of training molecules. These predictions are vital for understanding the molecule's behavior in a biological environment, as the charge state of the molecule will significantly influence its solubility, membrane permeability, and ability to interact with target proteins.

This compound can exist in several tautomeric forms due to the migration of protons between the ring and exocyclic nitrogen atoms. The amino groups can exist in equilibrium with their imino tautomers. Computational chemistry allows for the exploration of the potential energy surface of these different tautomers.

By calculating the relative energies of each possible tautomer, it is possible to predict the most stable form under different conditions. For 2,4,5-triaminopyrimidine derivatives, the triamine form is generally found to be the most stable tautomer in the gas phase and in nonpolar solvents. The energy barriers for the interconversion between tautomers can also be calculated, providing insight into the kinetics of the tautomerization process. Understanding the tautomeric preferences is crucial as different tautomers can exhibit distinct biological activities and binding modes.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential for studying the dynamic behavior of this compound and its interactions with biological macromolecules. These techniques bridge the gap between static quantum chemical pictures and the dynamic reality of biological systems.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For this compound, which is a scaffold found in various biologically active compounds, docking studies are instrumental in identifying potential protein targets and elucidating the molecular basis of its activity.

In a typical docking simulation, a 3D model of the target protein's binding site is used to screen for the most favorable binding poses of this compound. The scoring functions used in docking algorithms estimate the binding free energy, allowing for the ranking of different poses. These studies often reveal key interactions, such as hydrogen bonds between the amino groups of the ligand and amino acid residues in the protein's active site. For instance, the amino groups and ring nitrogens frequently act as hydrogen bond donors and acceptors, respectively, anchoring the ligand within the binding pocket. The ethyl group may engage in hydrophobic interactions, further stabilizing the ligand-protein complex.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a compound such as this compound, MD simulations are invaluable for understanding its conformational stability, flexibility, and how it interacts with biological targets, such as proteins or nucleic acids. mdpi.comnih.gov

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the course of a simulation suggests that the protein-ligand complex has reached equilibrium and is structurally stable. frontiersin.orgnih.gov

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues or parts of the ligand. It helps identify which regions of the protein or ligand are flexible and which are stable during the interaction. mdpi.com

Radius of Gyration (Rg): This value indicates the compactness of the protein-ligand system. A steady Rg value suggests the complex remains compact and does not unfold or undergo drastic conformational changes. mdpi.comfrontiersin.org

In studies of related heterocyclic compounds, such as quinazoline-2,4,6-triamine derivatives, MD simulations have confirmed that specific residues within a target protein (like Met 769 in EGFR-TK) are crucial for forming stable hydrogen bonds with the inhibitor's amine groups. nih.gov Similarly, simulations of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives showed how the lead compound stabilized its target protein complex. nih.gov For this compound, MD simulations could predict its binding mode, the stability of its interactions with a target, and the specific amino acid residues essential for its activity, thereby guiding the design of more potent analogs.

Table 1: Illustrative Data from MD Simulation Analysis of a Pyrimidine Derivative Complex

| Parameter | Value/Observation | Significance |

|---|---|---|

| Simulation Time | 100 ns | Provides sufficient timescale to observe complex equilibration and stability. |

| Complex RMSD | 0.25 nm (stable after 20 ns) | Indicates the protein-ligand system reached a stable conformation. frontiersin.org |

| Ligand RMSF | Low for pyrimidine core, higher for ethyl group | Suggests the core of the molecule is rigidly bound, while the ethyl group retains some flexibility. |

| Key H-Bonds | Amine groups with Asp86, Glu91 | Identifies critical hydrogen bond interactions that anchor the ligand in the binding pocket. mdpi.com |

| H-Bond Occupancy | >75% for Asp86 | Shows a highly stable and persistent hydrogen bond throughout the simulation. frontiersin.org |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dntb.gov.ua By developing a robust QSAR model, researchers can predict the activity of novel, unsynthesized molecules and gain mechanistic insights into which molecular features are most important for their function.

The process involves calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a series of compounds with known activities. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. For pyrimidine derivatives, QSAR models have been successfully developed to predict their efficacy as various agents. openrepository.com For example, 3D-QSAR models for 6,N2-diaryl-1,3,5-triazine-2,4-diamines helped identify structural requirements for potent antiproliferative effects against breast cancer cells. nih.gov

Key aspects of QSAR model development include:

Descriptor Calculation: Quantifying various physicochemical properties of the molecules.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques. openrepository.com

Validation: Rigorous internal (e.g., leave-one-out cross-validation, Q²) and external validation to ensure the model's predictive power and robustness. openrepository.comnih.gov

Table 2: Example Performance of a QSAR Model for Pyrimidine Derivatives

| Parameter | Description | Typical Value | Interpretation |

|---|---|---|---|

| R² (Correlation Coefficient) | Measures the goodness-of-fit of the model to the training data. | 0.89 | Indicates that 89% of the variance in the biological activity is explained by the model. openrepository.com |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | 0.65 | A value > 0.5 is generally considered to indicate good internal predictivity. openrepository.com |

| External R² (pred) | Measures the predictive power on an external test set of compounds. | > 0.6 | Demonstrates the model's ability to accurately predict the activity of new compounds. |

| Important Descriptors | Molecular properties identified by the model as key to activity. | LogP, Dipole Moment | Suggests that hydrophobicity and electronic properties are critical for the compound's activity. |

Integration of Artificial Intelligence and Machine Learning

Artificial intelligence (AI) and machine learning (ML) are revolutionizing computational chemistry and drug discovery by enabling the analysis of vast chemical data to design novel molecules and predict their properties with increasing accuracy. rjptonline.org

AI/ML-Driven Approaches for Novel Pyrimidine Derivative Design

The general workflow involves:

Data Collection: Assembling a large dataset of pyrimidine derivatives with known properties.

Model Training: Using algorithms like graph neural networks or transformers to learn from the data. youtube.com

Generation or Screening: Employing the trained model to either generate new molecular structures from scratch or to screen vast virtual libraries for promising candidates.

This strategy allows researchers to explore a much larger chemical space than is possible with traditional methods, significantly increasing the efficiency of discovering novel and effective pyrimidine derivatives.

Predictive Modeling of Molecular Interactions and Reaction Outcomes

Beyond designing new molecules, AI and ML are powerful tools for predicting how those molecules will behave. This includes forecasting their interactions with biological targets and predicting the outcomes of chemical reactions needed for their synthesis.

Predicting Molecular Interactions: Deep learning models can be trained on datasets of protein-ligand complexes to predict binding affinity and identify key interaction features. nih.gov These models can rapidly screen a designed compound like this compound against numerous biological targets to identify potential activities and off-target effects.

Predicting Reaction Outcomes: The synthesis of novel derivatives can be complex. ML models are being developed that can predict the major product of a chemical reaction, its yield, and even suggest optimal reaction conditions. chemeurope.com These models often work by combining traditional reaction templates with the pattern-recognition capabilities of neural networks. acs.orgnih.gov By training on vast databases of published chemical reactions, these tools can help chemists devise more efficient and successful synthetic routes to new pyrimidine derivatives. rjptonline.orgacs.org

Advanced Analytical Characterization

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation of 6-Ethylpyrimidine-2,4,5-triamine. These methods probe the molecular framework at the atomic and functional group level, providing a detailed chemical fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The ethyl group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The amine protons would appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. The spectrum would show signals corresponding to the two carbons of the ethyl group and the four carbons of the pyrimidine (B1678525) ring. The chemical shifts of the ring carbons are influenced by the electron-donating amino groups.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, further confirming the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Ethyl-CH₃ | Triplet | ~12-15 |

| Ethyl-CH₂ | Quartet | ~25-30 |

| C2-NH₂ | Broad Singlet | - |

| C4-NH₂ | Broad Singlet | - |

| C5-NH₂ | Broad Singlet | - |

| C2 | - | ~155-160 |

| C4 | - | ~150-155 |

| C5 | - | ~100-105 |

| C6 | - | ~160-165 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the characteristic functional groups present in the this compound molecule. The vibrational frequencies of the bonds provide a unique spectral fingerprint. For pyrimidine derivatives, characteristic bands are observed for N-H stretching of the amine groups, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the ethyl group appear around 2850-2960 cm⁻¹. The pyrimidine ring itself exhibits characteristic C=N and C=C stretching vibrations in the 1400-1650 cm⁻¹ region. researchgate.net

Table 2: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300-3500 |

| Amine (N-H) | Scissoring | 1600-1650 |

| Alkyl (C-H) | Stretching | 2850-2960 |

| Pyrimidine Ring (C=N, C=C) | Stretching | 1400-1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The pyrimidine ring, being an aromatic system, exhibits characteristic absorption bands in the UV region. The presence of amino groups as auxochromes tends to shift the absorption maxima to longer wavelengths (a bathochromic shift). The UV-Vis spectrum of this compound would be expected to show strong absorption bands related to the π → π* transitions of the pyrimidine ring.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. researchgate.netnih.govsapub.orgmdpi.com Under electron impact (EI) or electrospray ionization (ESI), the molecule is ionized and then fragmented. nih.gov The resulting mass-to-charge (m/z) ratios of the molecular ion and its fragments are measured. The fragmentation pattern is often predictable and provides a roadmap to the molecule's structure. sapub.orgmdpi.com For this compound, common fragmentation pathways would likely involve the loss of the ethyl group or parts of it, as well as fragmentation of the pyrimidine ring. sapub.org

Table 3: Potential Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z |

| [M+H]⁺ | Protonated molecule | 156 |

| [M-CH₃]⁺ | Loss of a methyl group | 141 |

| [M-C₂H₅]⁺ | Loss of an ethyl group | 127 |

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound. google.comgoogle.com In a typical reversed-phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases. A UV detector is commonly employed for detection, leveraging the UV absorbance of the pyrimidine ring. google.com By comparing the peak area of the main component to the total area of all peaks, the purity can be accurately quantified. The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

Table 4: Typical HPLC Parameters for the Analysis of Pyrimidine Derivatives

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Gradient of water and acetonitrile (B52724)/methanol (B129727) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and highly effective technique for monitoring the progress of chemical reactions in real-time. mit.edu Its simplicity, speed, and low cost make it an indispensable tool in synthetic chemistry. In the context of the synthesis of this compound, TLC allows chemists to qualitatively assess the consumption of starting materials, the formation of the product, and the presence of any intermediates or byproducts.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase such as silica (B1680970) gel. The plate is then developed in a sealed chamber containing an appropriate mobile phase (solvent system). The separation of components is based on their differential partitioning between the stationary and mobile phases. More polar compounds generally have a stronger affinity for the polar silica gel and thus travel shorter distances up the plate, resulting in a lower retention factor (Rf) value. mit.edu

For polyamino-substituted pyrimidines like this compound, which are polar in nature, a relatively polar solvent system is required to achieve effective separation. While specific TLC conditions for this exact compound are not extensively documented, suitable solvent systems can be extrapolated from those used for similar aminopyrimidines. A common starting point for polar compounds is a mixture of a relatively non-polar solvent with a polar solvent, such as ethyl acetate (B1210297) and methanol or dichloromethane (B109758) and methanol. rochester.edu The polarity of the mobile phase can be fine-tuned by adjusting the ratio of the solvents to achieve optimal separation of spots. For highly polar amines, the addition of a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) or triethylamine (B128534) to the eluent can improve spot shape and resolution by minimizing tailing. rochester.eduavantiresearch.com

Visualization of the separated spots on the TLC plate can be achieved under UV light (at 254 nm) if the compounds are UV-active, which is typical for pyrimidine derivatives. Alternatively, chemical staining agents can be used. A common stain for amino compounds is a ninhydrin (B49086) solution, which reacts with primary and secondary amines to produce a characteristic purple or yellow color upon heating.

Table 1: Illustrative TLC Solvent Systems for Polar Aminopyrimidines

| Solvent System | Composition (v/v) | Application Notes |

| Dichloromethane:Methanol | 9:1 | A good starting point for moderately polar compounds. |

| Ethyl Acetate:Methanol | 8:2 | Increased polarity for better elution of polar amines. |

| Chloroform:Methanol:Ammonium Hydroxide | 80:20:1 | Addition of base improves spot shape for basic amines. |

| n-Butanol:Acetic Acid:Water | 4:1:1 | A highly polar system for very polar amino compounds. |

This table presents generally applicable solvent systems for polar aminopyrimidines and serves as a guide for developing a specific method for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Hyphenated Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This provides not only retention time data but also mass-to-charge ratio (m/z) information, which is invaluable for the identification and characterization of compounds in a mixture. nih.gov

For the analysis of this compound, a reverse-phase HPLC setup would typically be employed. In this mode, a non-polar stationary phase (e.g., a C18 column) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid or ammonium formate (B1220265) to improve peak shape and ionization efficiency. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to effectively separate compounds with a range of polarities. nih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable ionization technique for polar molecules like this compound, typically forming a protonated molecule [M+H]⁺ in the positive ion mode. The mass spectrometer then separates these ions based on their m/z ratio, providing a mass spectrum.

Table 2: Predicted and Example LC-MS Parameters for Aminopyrimidine Analysis

| Parameter | Value/Type | Rationale/Example |

| Chromatography | ||

| Column | C18 Reverse-Phase | Standard for separation of moderately polar organic molecules. |

| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for ionization and improves peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reverse-phase chromatography. |

| Elution | Gradient | Ensures elution of a range of components in a complex mixture. |

| Mass Spectrometry | ||

| Ionization Mode | ESI Positive | Amines readily form [M+H]⁺ ions. |

| Calculated m/z for [C₆H₁₁N₅+H]⁺ | 154.1087 | Based on the monoisotopic masses of the constituent atoms. |

| Example Precursor Ion (for a related compound) | 183.0877 ([M+H]⁺ for Ethyl 2,4-diaminopyrimidine-5-carboxylate) massbank.eu | Demonstrates the expected ionization behavior of aminopyrimidines. |

| Scan Mode | Full Scan / MS/MS | Full scan for initial identification, MS/MS for structural confirmation. |

This table provides a predictive framework for the LC-MS analysis of this compound based on established methods for similar compounds.

X-ray Crystallography for Solid-State Structural Elucidation

The process begins with the growth of a high-quality single crystal of the compound, which can often be the most challenging step. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded. This diffraction data is then used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. wikipedia.org

While the crystal structure of this compound itself has not been reported in the searched literature, the structures of numerous other substituted pyrimidines have been determined. nih.govacs.org These studies reveal key structural features of the pyrimidine ring and how different substituents influence the molecular geometry and crystal packing. For example, studies on 5,6-disubstituted pyrimidine derivatives have detailed how various side chains and intermolecular hydrogen bonds dictate the formation of complex three-dimensional networks. nih.gov In the case of this compound, the three amino groups and the pyrimidine nitrogen atoms are expected to be significant sites for hydrogen bonding, likely leading to a highly organized and stable crystal lattice.

Table 3: Representative Crystallographic Data for a Substituted Pyrimidine Derivative

| Parameter | Example Value (for 2,4-dichloro-5-chloroethylpyrimidine) nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.834(2) |

| b (Å) | 11.489(2) |

| c (Å) | 9.098(2) |

| β (°) | 108.89(3) |

| V (ų) | 872.9(3) |

| Z | 4 |

This table shows crystallographic data for a related substituted pyrimidine to illustrate the type of information obtained from an X-ray diffraction study. Data for this compound would be specific to its unique crystal structure.

Specialized Research Applications Non Clinical

Development of Fluorescent Probes Based on 6-Ethylpyrimidine-2,4,5-triamine Scaffolds

The inherent electron-deficient nature of the pyrimidine (B1678525) ring makes it an excellent component in the design of fluorogenic molecules. When appropriately substituted, pyrimidine derivatives can exhibit significant changes in their fluorescence properties in response to specific environmental triggers, forming the basis for highly sensitive chemical sensors.

The design of fluorescent probes based on pyrimidine scaffolds, including structures related to this compound, follows several established principles to achieve desired photophysical properties. A primary strategy involves creating donor-pi-acceptor (D-π-A) systems, where the electron-deficient pyrimidine ring can act as the acceptor component. researchgate.net This architecture facilitates intramolecular charge transfer (ICT), a process often sensitive to the local environment, leading to changes in fluorescence emission.

Key design strategies include:

Push-Pull Systems: Novel push-pull systems have been designed using trifluoromethyl (CF₃)-substituted pyridines and pyrimidines. nih.gov These systems can exhibit moderate quantum yields and are suitable for bioimaging. nih.gov

Conjugation with Fluorophores: The pyrimidine core can be conjugated with known fluorophores, such as pyrene (B120774) or fluorene, to modulate their emission properties. researchgate.netlsu.edu For instance, conjugating an electron-accepting pyrimidine with pyrene can help reduce aggregation-caused quenching and improve color stability. lsu.edu

Functional Group Introduction: The introduction of specific functional groups is a critical design aspect. Fluorine substitution, for example, can alter the acidity and electronic properties of the molecule, influencing its fluorescent behavior. scirp.org The amino groups on the this compound scaffold provide convenient handles for attaching other molecular fragments to tune the probe's specificity and photophysical characteristics.

Aggregation-Induced Emission (AIE): Some pyrimidine derivatives are designed to exhibit aggregation-induced emission, a phenomenon where the molecule is non-emissive when dissolved but becomes highly fluorescent upon aggregation. nih.gov This property is particularly useful for imaging in aqueous environments like cellular media. nih.gov

Table 1: Design Principles for Pyrimidine-Based Fluorescent Probes

| Design Principle | Description | Example Application | Source(s) |

|---|---|---|---|

| Donor-π-Acceptor (D-π-A) | Creates an intramolecular charge transfer (ICT) system where the pyrimidine acts as the electron acceptor. The fluorescence is sensitive to environmental polarity. | Development of chromophores based on fluorene-pyrimidine conjugates. | researchgate.net |

| Push-Pull Systems | Utilizes electron-donating and electron-withdrawing groups across the molecule to tune electronic transitions and emission properties. | CF₃-substituted pyrimidines for bioimaging lipid droplets. | nih.gov |

| Aggregation-Induced Emission (AIE) | The probe is designed to become fluorescent upon forming aggregates in a poor solvent, reducing non-radiative decay pathways. | Pyridine and pyrimidine derivatives showing increased fluorescence in aqueous cell media. | nih.gov |

| Conjugation with Fluorophores | The pyrimidine moiety is attached to a known fluorescent molecule (e.g., pyrene) to modify its properties, such as preventing excimer formation. | Pyrenyl-pyrimidine conjugates designed as robust blue emitters for OLEDs. | lsu.edu |

The functionality of pyrimidine-based fluorescent probes hinges on mechanisms that controllably switch their fluorescence "on" or "off" in the presence of a target analyte or a change in environmental conditions. These mechanisms are key to achieving high specificity and sensitivity.

One common mechanism is analyte-triggered structural change. For example, a probe was designed to detect pH variations associated with mitophagy, the process of clearing damaged mitochondria. nih.gov This probe exhibits a remarkable "turn-on" fluorescence response under acidic conditions, allowing for the visualization of this specific biological process. nih.gov Similarly, probes can be designed where the binding of a metal ion, such as Cu²⁺, leads to complex formation that quenches the fluorescence, providing a "turn-off" signal for ion detection. researchgate.net

Specificity is engineered by incorporating recognition moieties that selectively interact with the target. For instance, a pyrimidine-based sensor was fabricated into fluorescent organic nanoparticles (FONPs) that selectively detected the bacterium Pseudomonas aeruginosa. rsc.org The fluorescence intensity of these nanoparticles was significantly enhanced only in the presence of this specific gram-negative bacterium. rsc.org In other cases, the probe's structure is optimized for localization within specific cellular compartments, such as lipid droplets or the endoplasmic reticulum, thereby ensuring that it reports on the environment in that particular region. nih.gov The phenomenon of aggregation-induced emission also serves as a turn-on mechanism, where the probe becomes fluorescent in the viscous, lipid-rich environment of certain organelles. nih.gov

Exploration in Supramolecular Chemistry and Self-Assembly

The ability of molecules to spontaneously organize into larger, well-defined structures through non-covalent interactions is the foundation of supramolecular chemistry. Pyrimidine derivatives, with their capacity for hydrogen bonding and π-π stacking, are excellent candidates for designing self-assembling systems.

The self-assembly of pyrimidine-based molecules is primarily driven by a hierarchy of non-covalent interactions. nih.gov The nitrogen atoms in the pyrimidine ring and the exocyclic amino groups of this compound are ideal sites for forming specific and directional hydrogen bonds. The aromatic pyrimidine ring itself facilitates π-π stacking interactions, which cause the molecules to arrange in an ordered fashion.

Researchers have studied the self-assembly of pyrimido[4,5-d]pyrimidine (B13093195) nucleosides, which form complex, flower-shaped superstructures through such hierarchical non-covalent interactions. nih.gov In other systems, pyrimidine-based cationic amphiphiles have been synthesized, which possess a hydrophilic head group and a hydrophobic tail. acs.org These molecules spontaneously self-assemble in aqueous solutions to form thermodynamically stable nano-aggregates above a critical concentration. acs.org Furthermore, metal-ligand coordination provides another powerful tool for directing self-assembly. A pyrimidine-based tripyridyl ligand was shown to self-assemble with a palladium(II) acceptor to form a large, water-soluble cage capable of encapsulating guest molecules. rsc.org

The directed self-assembly of pyrimidine building blocks can lead to a variety of ordered supramolecular architectures and functional materials. The specific structure of the resulting assembly is highly dependent on the substitution pattern of the pyrimidine core and the experimental conditions.

Studies have demonstrated the formation of complex, flower-shaped superstructures from pyrimido[4,5-d]pyrimidine nucleosides. nih.gov The synthesis of pyrimidine-based cationic amphiphiles results in the formation of nano-aggregates in solution. acs.org A particularly sophisticated example is the creation of a water-soluble M₆L₁₂ cage through the coordination-driven self-assembly of a pyrimidine-based ligand with a metal acceptor. rsc.org These ordered structures are not merely chemical curiosities; their defined cavities and surfaces give them potential for applications in molecular recognition, encapsulation, and catalysis. nih.govrsc.org

Table 2: Supramolecular Architectures from Pyrimidine Derivatives

| Pyrimidine Derivative Type | Driving Interaction(s) | Resulting Architecture | Potential Application | Source(s) |

|---|---|---|---|---|

| Pyrimido[4,5-d]pyrimidine Nucleosides | Hierarchical non-covalent interactions | Flower-shaped superstructures | Molecular recognition, chimeric structures | nih.gov |

| Pyrimidine-Based Cationic Amphiphiles | Hydrophobic interactions, hydrogen bonding | Nano-aggregates | Drug delivery | acs.org |

| Pyrimidine-Based Tripyridyl Ligand | Metal-ligand coordination (with PdII) | Water-soluble M₆L₁₂ cage | Guest encapsulation, catalysis | rsc.org |

Role as Chemical Intermediates and Building Blocks in Complex Organic Synthesis

Due to their inherent reactivity and dense functionalization, pyrimidine derivatives like this compound are valuable chemical intermediates. growingscience.com They serve as foundational building blocks for the synthesis of more complex heterocyclic systems, many of which are of interest in medicinal chemistry and materials science. growingscience.com

The pyrimidine core is a key structural motif in nucleic acids (cytosine, thymine, and uracil) and many pharmaceutical compounds. growingscience.comarkat-usa.org The synthesis of novel pyrimidine derivatives is therefore an active area of research. organic-chemistry.org The compound pyrimidine-2,4,5-triamine, a close structural analog to the title compound, has been synthesized as part of a novel approach to creating 2-aminopurine, another biologically significant heterocycle. researchgate.netresearchgate.net This demonstrates the role of triaminopyrimidines as direct precursors to fused heterocyclic systems.

Furthermore, the multiple reactive sites on the triamine scaffold allow for stepwise, regioselective reactions to build molecular complexity. The amino groups can be selectively protected, modified, or used as nucleophiles in cyclization reactions. The pyrimidine ring itself can undergo various transformations. This versatility makes this compound and related compounds attractive starting materials for creating libraries of diverse molecules for biological screening or materials development. nih.govnih.gov

Future Research Directions and Emerging Trends

Synergistic Integration of Computational and Experimental Methodologies

The convergence of computational modeling and traditional experimental work is a powerful strategy accelerating the pace of discovery. This synergy allows for the rational design of molecules and a more profound understanding of their properties before their actual synthesis. biotech-asia.orgbohrium.comresearchgate.net

In the context of 6-Ethylpyrimidine-2,4,5-triamine, in silico techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are becoming indispensable. biotech-asia.orgresearchgate.netimist.ma QSAR models can establish a mathematical correlation between the structural features of aminopyrimidine derivatives and their biological activities, guiding the design of more potent analogues. imist.ma Molecular docking predicts the preferred orientation and binding affinity of a molecule to a specific target, such as a protein or enzyme, offering insights into its potential therapeutic action. nano-ntp.cominformahealthcare.commdpi.comnih.gov For example, recent studies on other pyrimidine (B1678525) derivatives have successfully used docking to predict interactions with targets like the Epidermal Growth Factor Receptor (EGFR) or the SARS-CoV-2 spike protein. nih.govnih.gov

This computational pre-screening significantly narrows down the number of candidate molecules that need to be synthesized and tested in the lab, saving considerable time and resources. biotech-asia.orgresearchgate.net The experimental results, in turn, provide crucial data to refine and validate the computational models, creating a feedback loop that enhances the predictive power of future in silico studies. researchgate.net

Table 1: Application of Computational Methods in Pyrimidine Derivative Research

| Computational Method | Application/Objective | Example Target/Study Area | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding modes and affinity with protein targets. | EGFR, FAAH, β-glucuronidase, Kinases | biotech-asia.orgmdpi.comnih.govnih.gov |

| QSAR | Establish relationships between chemical structure and biological activity. | CXCR4 Antagonists, Anticancer Activity | imist.ma |

| DFT (Density Functional Theory) | Analyze molecular structure, electronic properties, and vibrational frequencies. | Imidazo[1,2-a]pyrimidine derivatives | researchgate.netnih.gov |

| ADME Prediction | Forecast pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion). | Drug-likeness screening | researchgate.netnih.gov |

Development of Novel and Efficient Catalytic Transformations for Substituted Pyrimidine Triamines

The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry. nih.govresearchgate.net However, traditional methods can sometimes be inefficient or rely on harsh reagents. biotech-asia.orgnih.gov The future lies in developing novel, efficient, and environmentally friendly catalytic transformations to construct and functionalize the pyrimidine core.

Recent advancements have focused on metal-catalyzed cross-coupling reactions, C-H activation, and multicomponent reactions, which offer streamlined routes to complex pyrimidine structures. ijsat.orgmdpi.comorganic-chemistry.org For instance, copper-catalyzed and iridium-catalyzed reactions have shown promise in forming various substituted pyrimidines with high yields and regioselectivity. mdpi.comorganic-chemistry.orgnih.gov The use of magnetically recoverable nanocatalysts is also an emerging green chemistry approach, simplifying catalyst separation and reuse. nih.gov

These modern synthetic methods are crucial for creating diverse libraries of compounds around the this compound scaffold. By enabling precise modifications at various positions on the pyrimidine ring, chemists can systematically explore the structure-activity relationship and optimize the compound's properties for specific applications. acs.orgacs.org The development of one-pot syntheses and microwave-assisted protocols further accelerates this process, allowing for rapid production of novel derivatives. ijsat.orgnih.gov

Unraveling Underexplored Mechanistic Pathways in Molecular Interactions

A deep understanding of how a molecule like this compound interacts with its biological targets at a molecular level is critical for rational drug design. acs.org While its biological activities may be known, the precise mechanistic pathways often remain to be fully elucidated. Future research will increasingly focus on clarifying these interactions.

The multiple amino groups on the 2,4,5-triaminopyrimidine core are key features, capable of forming multiple hydrogen bonds with amino acid residues in the hinge region of kinases or other protein binding sites. nih.govijpsjournal.com The specific orientation and conformational flexibility of the molecule, influenced by substituents like the ethyl group at the C6 position, are crucial for its binding affinity and selectivity. acs.org

Advanced analytical techniques, combined with computational simulations, can map these interactions in high resolution. informahealthcare.com Understanding these binding modes helps explain why a compound is active against a particular target and can guide the design of new inhibitors with improved potency and selectivity. acs.orgacs.org For example, studies on aminopyrimidine-based inhibitors have detailed their interactions within the ATP-binding sites of various kinases, providing a blueprint for future optimization efforts. informahealthcare.comnih.gov

High-Throughput Screening and Automation in the Discovery of Pyrimidine-Based Chemical Entities

The discovery of new lead compounds is being revolutionized by high-throughput screening (HTS) and laboratory automation. nih.govthermofisher.com These technologies enable the rapid testing of vast collections of chemical compounds for activity against a specific biological target. nih.govacs.org

For pyrimidine-based discovery, HTS allows for the efficient evaluation of large, diverse libraries of derivatives. nih.govacs.org A particularly powerful emerging technology is the DNA-Encoded Library (DEL). acs.orgnih.gov In a DEL, each small molecule, such as a pyrimidine derivative, is attached to a unique DNA barcode. nih.govacs.orgyoutube.com This allows for the screening of billions of different compounds simultaneously in a single tube. nih.govnih.gov After exposing the library to a protein target, the molecules that bind can be identified by sequencing their DNA tags. nih.gov This approach dramatically accelerates the initial phase of drug discovery in a cost-effective manner. nih.gov

The integration of automated synthesis platforms with HTS allows for a closed-loop cycle of designing, creating, and testing new molecules. This automated approach can rapidly generate structure-activity relationship (SAR) data, guiding medicinal chemistry efforts to quickly optimize hit compounds into potent and selective drug candidates. acs.orgacs.org

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 6-Ethylpyrimidine-2,4,5-triamine and its derivatives?

- Methodological Answer : Synthesis typically involves multi-step reactions, including chlorination/bromination of pyrimidine precursors, followed by substitution with ethylamine groups. Key steps include protecting hydroxyl groups (e.g., using TBDPS) to prevent undesired side reactions and subsequent deprotection under mild conditions (e.g., tetrabutylammonium fluoride). Heteroaryl amino groups at the C6 position are introduced via nucleophilic substitution or coupling reactions, optimized for regioselectivity and yield .

- Characterization : Confirmation of structure relies on NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and HPLC for purity assessment.

Q. How is the anti-inflammatory activity of this compound derivatives evaluated in vitro?

- Experimental Design : TNF-α-induced monocyte adhesion assays using co-cultures of U937 monocytes and HT-29 colon epithelial cells. Compounds are tested at concentrations as low as 1 µM, with inhibition quantified via fluorescence or microscopy. For example, derivatives like 6f and 16a showed >75% inhibition at 1 µM, outperforming 5-ASA (3.5% at 20 mM) .

Q. What analytical techniques are critical for assessing compound stability and reactivity?

- Methods : Stability under physiological conditions is tested via accelerated degradation studies (e.g., pH variations, temperature stress). Reactivity with biological nucleophiles (e.g., glutathione) is assessed using LC-MS to identify adducts. Polar functional groups (e.g., amino, hydroxyl) are prioritized to enhance solubility and reduce off-target interactions .

Advanced Research Questions

Q. How do structural modifications at the C6 position influence TNF-α inhibitory potency and selectivity?

- SAR Insights :

- Electron-withdrawing groups (e.g., p-CF₃, p-Cl) on pyridine rings enhance activity by stabilizing ligand-receptor interactions. For instance, 6e (p-Cl) achieved 59% inhibition, while 6f (3-pyridyl-p-Cl) reached 75.4% .

- Heteroaryl substituents (e.g., 1,3,4-thiadiazole in 16a ) improve bioavailability and metabolic stability, as shown in TNBS-induced colitis models .

- Mechanistic Probes : Molecular docking and mutagenesis studies identify key residues (e.g., TNF-α binding pocket) for rational design.

Q. What in vivo models are validated for evaluating anti-colitis efficacy, and how are contradictions between in vitro and in vivo data resolved?

- Models : TNBS-induced colitis in rats, monitoring body weight recovery, colon weight normalization, and myeloperoxidase (MPO) activity reduction. For example, 16a at 1 mg/kg outperformed 300 mg/kg sulfasalazine (SSZ) in reducing inflammation .

- Data Reconciliation : Discrepancies often arise from poor bioavailability or rapid metabolism. Solutions include prodrug strategies (e.g., esterification of hydroxyl groups) or formulation optimization (nanoparticle encapsulation) .

Q. How can phenotypic screening guide the discovery of novel this compound derivatives with dual anti-inflammatory and immunomodulatory effects?

- Screening Workflow : High-content screening (HCS) of compound libraries using primary immune cells (e.g., macrophages) and cytokine profiling (IL-6, IL-1β). For example, 6k reduced pro-inflammatory cytokines (TNF-α, IL-6) while elevating IL-10 in vivo .

- Hit Validation : Dose-response curves and transcriptomics (RNA-seq) identify pathways (e.g., NF-κB, JAK/STAT) modulated by lead compounds.

Key Recommendations for Researchers

- Synthetic Optimization : Prioritize heteroaryl substituents with balanced lipophilicity (clogP <3) to enhance blood-brain barrier penetration for neuroinflammatory studies.

- Mechanistic Studies : Use CRISPR-Cas9-edited cell lines (e.g., TNF-α KO) to validate target engagement and off-target effects.

- Data Reproducibility : Cross-validate findings using orthogonal assays (e.g., ELISA for cytokine quantification) and independent animal cohorts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.